4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide
Description
4-Butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a 4-butoxy-substituted benzoyl group and a pyrazole-containing methylamine moiety. The compound’s structure combines a lipophilic butoxy chain (enhancing membrane permeability) with a 1,3-dimethylpyrazole group, which may contribute to hydrogen-bonding interactions and steric effects.
Properties
IUPAC Name |
4-butoxy-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-5-10-22-16-8-6-14(7-9-16)17(21)18-11-15-12-20(3)19-13(15)2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVDGQGPQZODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the butoxy group: The butoxy group can be introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.
Formation of the benzamide core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine under basic conditions.
Coupling of the pyrazole and benzamide moieties: The final step involves coupling the pyrazole moiety with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 4-butoxy-N-((1,3
Biological Activity
4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butoxy group linked to a benzamide moiety, with a 1,3-dimethyl-1H-pyrazole substituent. The structural formula can be summarized as follows:
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For example:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This suggests that the compound may act as an autophagy modulator with anticancer properties .
Structure-Activity Relationship (SAR)
Exploratory studies on related benzamides have established a structure-activity relationship indicating that modifications to the pyrazole ring can significantly impact biological efficacy. For instance:
| Compound | Antiproliferative Activity (IC50) | Mechanism |
|---|---|---|
| Compound A | < 0.5 µM | mTORC1 inhibition |
| Compound B | > 5 µM | No significant effect |
This table illustrates the potential for optimizing the biological activity of pyrazole derivatives through structural modifications.
Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, researchers synthesized and tested this compound against several cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value in the micromolar range, suggesting potential for further development as an anticancer agent .
Study 2: Autophagy Modulation
Another investigation focused on the autophagic response induced by similar compounds. The study revealed that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation under starvation conditions, highlighting their role in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Activity: The target compound’s 4-butoxy group may enhance lipophilicity compared to shorter alkoxy chains (e.g., methoxy in LMM5) or polar substituents (e.g., sulfamoyl in LMM5). This could improve passive diffusion across biological membranes . The patent compound () incorporates a triazolopyridine ring and fluorine atom, which likely enhance target selectivity (e.g., kinase inhibition) but increase molecular weight (~590 vs.
Biological Relevance :
- LMM5 and LMM11 () demonstrate antifungal activity via thioredoxin reductase inhibition. While the target compound lacks a sulfamoyl or oxadiazole group, its pyrazole moiety may similarly engage in hydrogen bonding with enzyme active sites .
- The thiourea-linked benzamide L1 () shows catalytic utility in Suzuki coupling, highlighting the versatility of benzamide scaffolds in diverse applications .
For example, the pyrazole’s nitrogen atoms may act as hydrogen-bond acceptors, while the butoxy chain contributes to hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
